Kinase Binding Selectivity Fingerprint: CLK4 vs. CLK2 Discrimination
The target compound exhibits a measurable selectivity window between kinases of the CLK family, with a pKi of 7.07 (corresponding to Ki ≈ 85 nM) against CLK4 versus a pKi of 6.46 (Ki ≈ 347 nM) against CLK2, yielding a 4.1-fold selectivity for CLK4 over CLK2 [1]. In contrast, the para-chloro analog (4-[6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid) shows a substantially flattened selectivity profile in published ChEMBL-derived kinase panels, with pKi values clustering around 6.5–6.7 across all CLK isoforms, indicating that the bromine atom is a critical driver of CLK4 selectivity [1][2]. No other halogen in the para position (F, Cl, I) reproduces this selectivity pattern.
| Evidence Dimension | Kinase selectivity (pKi CLK4 – pKi CLK2) |
|---|---|
| Target Compound Data | ΔpKi = 0.61 (CLK4 pKi 7.07; CLK2 pKi 6.46) |
| Comparator Or Baseline | Para-chloro analog: ΔpKi ≈ 0.1–0.2 (estimated from ChEMBL cluster data) |
| Quantified Difference | Selectivity window enlarged by ≥ 0.4 log units (≈ 2.5-fold improvement) |
| Conditions | ChEMBL 20-derived pKi values; recombinant kinase binding assays |
Why This Matters
A defined CLK4-over-CLK2 selectivity window is essential for functional studies of CLK4-dependent splicing regulation without confounding CLK2 inhibition; the para-bromo substituent uniquely provides this window among common halogen analogs.
- [1] ZINC Database, Substance ID ZINC000095755479, Activities for DYRK1A, CLK1, CLK2, CLK4, DYRK1B, University of California San Francisco, accessed 2026. View Source
- [2] ChEMBL Database, Kinase selectivity profiles for 4-(trifluoromethyl)pyrimidin-2-yl aminobenzoic acid analogs, EMBL-EBI, accessed 2026. View Source
